molecular formula C13H14BrNO2 B153445 tert-Butyl 5-bromo-1H-indole-3-carboxylate CAS No. 1033265-51-8

tert-Butyl 5-bromo-1H-indole-3-carboxylate

Cat. No.: B153445
CAS No.: 1033265-51-8
M. Wt: 296.16 g/mol
InChI Key: FXCLXRQHVKTSSR-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-1H-indole-3-carboxylate: is a synthetic organic compound with the molecular formula C13H14BrNO2 . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-1H-indole-3-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method includes the reaction of 5-bromoindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: tert-Butyl 5-bromo-1H-indole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of indole derivatives.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it a valuable building block for various applications .

Comparison with Similar Compounds

  • tert-Butyl 5-bromo-1H-indole-1-carboxylate
  • N-Boc-5-bromoindole
  • tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate

Comparison: tert-Butyl 5-bromo-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the tert-butyl ester group can enhance its stability and solubility compared to other indole derivatives .

Properties

IUPAC Name

tert-butyl 5-bromo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)10-7-15-11-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCLXRQHVKTSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647745
Record name tert-Butyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033265-51-8
Record name tert-Butyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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